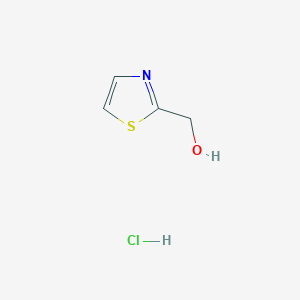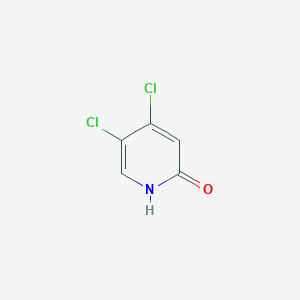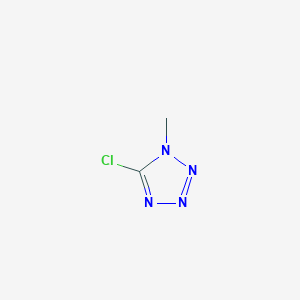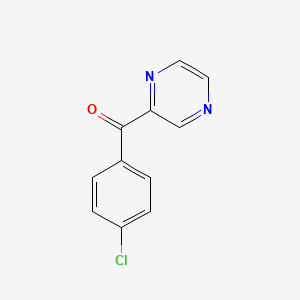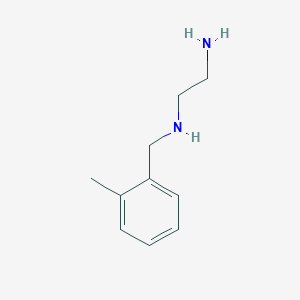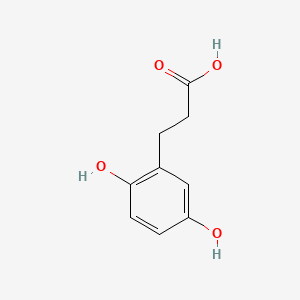
Tert-butyl cyclopropylsulfonylcarbamate
Overview
Description
Tert-butyl cyclopropylsulfonylcarbamate (TBSC) is a derivative of the amino acid phenylalanine. It is a compound with the molecular formula C8H15NO4S .
Molecular Structure Analysis
The molecular structure of Tert-butyl cyclopropylsulfonylcarbamate consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a cyclopropylsulfonyl group . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl cyclopropylsulfonylcarbamate are not available, carbamates in general are known to undergo a variety of reactions. For example, they can be hydrolyzed to yield alcohols and amines .
Scientific Research Applications
Organic Optoelectronic Materials
Tert-butyl carbazole: , a related compound to Tert-butyl cyclopropylsulfonylcarbamate, is a core component in the field of organic optoelectronic devices . These materials are used as molecular building blocks, oligomers, dendrimers, or polymers and offer several advantages, such as low cost, facile functionalization, and easy linkage through the carbazole backbone. The photophysical properties of these compounds, including their excited-state dynamics, are crucial for the performance of devices like organic light-emitting diodes (OLEDs) and solar cells.
Ultrafast Laser Spectroscopy
The study of carbazole-based compounds using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy provides important insights into their excited-state relaxation . This information is vital for interpreting carbazole relaxation in more complex environments, which is relevant for applications in high-speed optoelectronics and photonics.
Organic Solar Cells (OSCs)
Tert-butyl carbazole: modified non-fused ring electron acceptors (NFREAs) have been shown to generate high triplet state energy levels, which are essential for efficient organic solar cell performance . The introduction of tert-butyl carbazole side-chains can lead to improved power conversion efficiencies by facilitating efficient charge transfer and modulating crystallinity in the solar cell films.
Photophysics and Photochemistry
The photophysics of carbazole and its derivatives, including tert-butyl carbazole , are of significant interest due to their potential applications in photochemistry . Understanding the behavior of these compounds under photoexcitation can lead to advancements in fields such as photocatalysis and environmental photochemistry.
Radical Cation Formation
Two-photon excitation of carbazole-based compounds can lead to the formation of radical cations . This process has implications for the development of new materials for energy storage and conversion, as well as for the design of novel photoreactive compounds.
Triplet State Quenching by Oxygen
The triplet states of carbazole compounds are strongly quenched by oxygen . This property is important for applications that require control over the triplet state, such as in triplet-triplet annihilation upconversion processes, which can be used to enhance the efficiency of solar energy harvesting.
Future Directions
Mechanism of Action
Target of Action
Tert-butyl cyclopropylsulfonylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .
Mode of Action
Carbamates, in general, are known to interact with their targets through a process of installation and removal . For instance, one of the most common carbamate protecting groups, the tert-butyloxycarbonyl (Boc) protecting group, can be removed with strong acid or heat .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Result of Action
Carbamates, in general, are known to have effects on the immune system . They may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .
properties
IUPAC Name |
tert-butyl N-cyclopropylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGDPBFRRQZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609736 | |
| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cyclopropylsulfonylcarbamate | |
CAS RN |
681808-26-4 | |
| Record name | 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681808-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




acetic acid](/img/structure/B1357823.png)

